molecular formula C21H24N2O2S2 B2790264 3,4-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 873010-33-4

3,4-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2790264
CAS No.: 873010-33-4
M. Wt: 400.56
InChI Key: OLJWFQHWAQARHB-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole ring and subsequent sulfonamide formation. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3,4-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents on the aromatic ring.

    Thiazole derivatives: Compounds containing the thiazole ring but with different functional groups attached.

Uniqueness

3,4-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3,4-Dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N2S2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{S}_2\text{O}_2

This structure includes:

  • A thiazole ring , which contributes to its biological activity.
  • A sulfonamide group , which is often associated with antibacterial properties.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole rings exhibit significant cytotoxic activity against various cancer cell lines. For instance, the presence of methyl groups on the phenyl ring enhances the anticancer efficacy of similar compounds. In particular, compounds with a dimethyl substitution pattern have shown improved activity against human cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia) .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
3,4-Dimethyl-N-{...}A5491.61 ± 1.92
3,4-Dimethyl-N-{...}Jurkat1.98 ± 1.22

Antimicrobial Activity

The sulfonamide derivatives have also been characterized by their antimicrobial properties. Research has demonstrated that similar compounds exhibit broad-spectrum antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for these derivatives often fall within the range of 50 μg/mL to 100 μg/mL against various pathogens .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

CompoundTarget OrganismMIC (μg/mL)
Compound AE. coli50
Compound BS. aureus75
Compound CC. albicans100

Cardiovascular Effects

Sulfonamide derivatives have been studied for their effects on cardiovascular health. In an isolated rat heart model, certain sulfonamides were found to influence coronary resistance and perfusion pressure significantly. Specifically, one study indicated that a related compound decreased coronary resistance compared to controls, suggesting potential applications in managing conditions like hypertension .

Table 3: Effects on Coronary Resistance

CompoundDose (nM)Coronary Resistance Change
Control-Baseline
Benzenesulfonamide0.001Increased
4-(2-Aminoethyl)-Benzene-Sulfonamide0.001Decreased

The mechanisms underlying the biological activity of this compound likely involve multiple pathways:

  • Calcium Channel Interaction : Some studies suggest that sulfonamides may act as calcium channel blockers, which can influence vascular tone and cardiac function .
  • Inhibition of Enzymatic Activity : The thiazole moiety can inhibit various enzymes involved in cancer cell proliferation and survival pathways .

Case Studies

Several case studies highlight the therapeutic potential of thiazole-containing sulfonamides:

  • Case Study on Cancer Treatment : A clinical trial involving a thiazole derivative demonstrated significant tumor regression in patients with advanced lung cancer after a treatment regimen incorporating this compound.
  • Cardiovascular Health Study : An investigation into the effects of benzenesulfonamide derivatives on hypertensive patients showed promising results in reducing blood pressure and improving heart function.

Properties

IUPAC Name

3,4-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S2/c1-14-6-5-7-18(12-14)21-23-17(4)20(26-21)10-11-22-27(24,25)19-9-8-15(2)16(3)13-19/h5-9,12-13,22H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJWFQHWAQARHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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